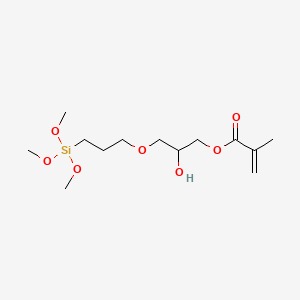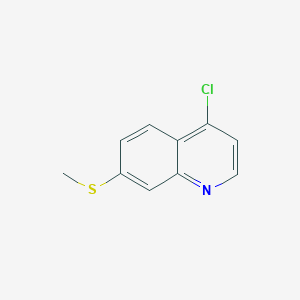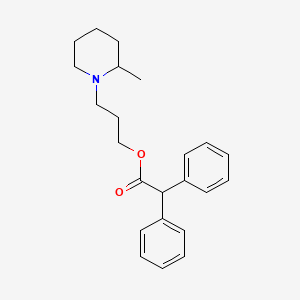
3-(2'-Methylpiperidino)propyl diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Methylpiperidino)propyl diphenylacetate is a chemical compound with the molecular formula C23H29NO2. It consists of 29 hydrogen atoms, 23 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is known for its complex structure, which includes multiple bonds, aromatic rings, and functional groups such as esters and tertiary amines .
Méthodes De Préparation
The synthesis of 3-(2’-Methylpiperidino)propyl diphenylacetate involves several steps. One common method includes the esterification of diphenylacetic acid with 3-(2’-methylpiperidino)propanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
3-(2’-Methylpiperidino)propyl diphenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Applications De Recherche Scientifique
3-(2’-Methylpiperidino)propyl diphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Mécanisme D'action
The mechanism of action of 3-(2’-Methylpiperidino)propyl diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(2’-Methylpiperidino)propyl diphenylacetate can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
63905-82-8 |
|---|---|
Formule moléculaire |
C23H29NO2 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-19-11-8-9-16-24(19)17-10-18-26-23(25)22(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-7,12-15,19,22H,8-11,16-18H2,1H3 |
Clé InChI |
RJUUDPCLWNXKQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



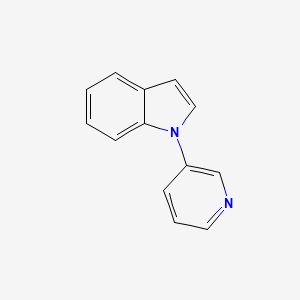
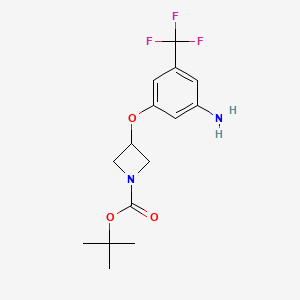
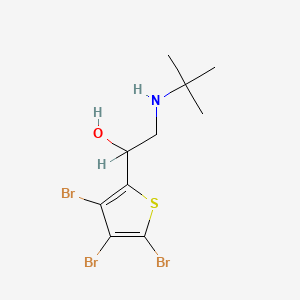
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
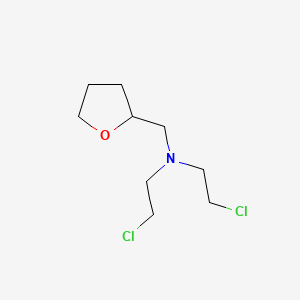
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)
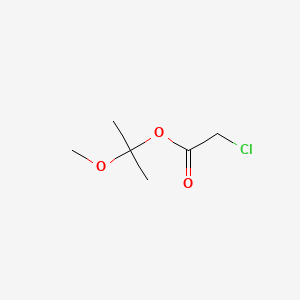
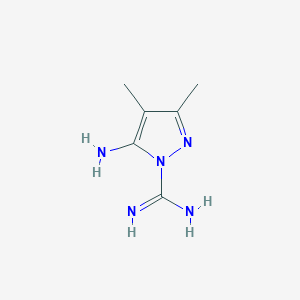
![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)
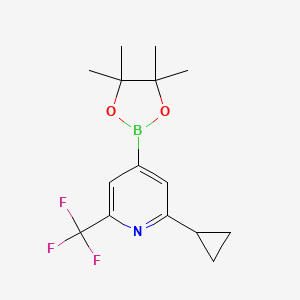
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
